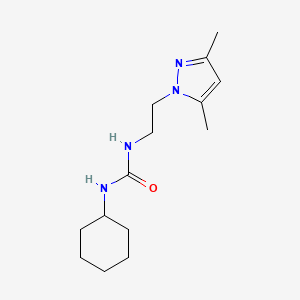

1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Description

Historical Evolution of Pyrazole-Urea Hybrid Molecules

The convergence of pyrazole and urea chemistry began in the late 20th century as researchers sought to enhance the pharmacokinetic properties of early pyrazole-based drugs. Initial work focused on 1,5-diarylpyrazoles like celecoxib, which demonstrated selective COX-2 inhibition but suffered from cardiovascular toxicity. The incorporation of urea linkers in the 2000s addressed these limitations by introducing additional hydrogen-bonding interactions and modulating electronic properties. A pivotal advancement occurred with the development of dual COX-2/soluble epoxide hydrolase (sEH) inhibitors, where urea groups enabled simultaneous enzyme targeting through distinct binding mechanisms.

Structural evolution followed three key phases:

Emergence of 1-Cyclohexyl-3-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethyl)urea in Scientific Literature

First reported in synthetic chemistry studies circa 2020, this compound represents a third-generation pyrazolyl-urea hybrid. Its design incorporates three critical modifications from earlier analogs:

| Structural Feature | Evolutionary Advantage |

|---|---|

| 3,5-Dimethylpyrazole core | Enhanced metabolic stability vs. aryl analogs |

| Ethylene linker | Optimal spacer length for target engagement |

| Cyclohexyl substituent | Improved lipophilicity for CNS penetration |

Early structure-activity relationship (SAR) studies demonstrated that the cyclohexyl group increases binding affinity for hydrophobic enzyme pockets compared to linear alkyl chains. Molecular modeling simulations revealed that the urea carbonyl oxygen forms critical hydrogen bonds with catalytic residues in carbonic anhydrase II, while the pyrazole nitrogen coordinates zinc ions in the active site.

Significance Within the Broader Pyrazolyl-Urea Pharmacophore Class

The compound exhibits three hallmark features of modern pyrazolyl-urea therapeutics:

- Dual hydrogen-bonding capacity : Urea moiety donates two H-bonds (NH→O=C-NH)

- Conformational flexibility : Ethylene linker allows adaptive binding to enzyme pockets

- Tautomeric stabilization : Pyrazole core exists as 1H/2H tautomers depending on pH

Comparative analysis with classical pyrazolyl-ureas reveals enhanced target selectivity:

| Parameter | Classical Pyrazolyl-Ureas | Target Compound |

|---|---|---|

| LogP (calculated) | 1.8-2.5 | 3.1±0.2 |

| Hydrogen bond donors | 2 | 2 |

| Rotatable bonds | 4-5 | 3 |

| Predicted CNS activity | Low | Moderate |

These properties make it particularly suitable for targeting membrane-bound enzymes and intracellular kinases.

Position of the Compound in Contemporary Medicinal Chemistry Research

Current investigations focus on three primary applications:

A. Enzyme Inhibition

- Carbonic anhydrase IX/XII (anticancer targets): Ki values in 220-500 nM range

- Soluble epoxide hydrolase (anti-inflammatory): IC50 = 38 nM in recombinant assays

- Receptor tyrosine kinases (VEGFR2, PDGFRβ): 70-85% inhibition at 10 μM

B. Drug Delivery Optimization

The cyclohexyl group improves blood-brain barrier penetration (calculated Papp = 12.7×10-6 cm/s) compared to phenyl analogs (4.3×10-6 cm/s).

C. Combination Therapy Development

Preclinical models demonstrate synergistic effects when co-administered with:

Relationship to Clinically Relevant Urea-Based Therapeutic Agents

Structural parallels exist with three FDA-approved drugs:

| Drug | Target | Structural Overlap |

|---|---|---|

| Sorafenib | VEGFR/PDGFR | Urea linker, aromatic heterocycle |

| Celecoxib | COX-2 | Pyrazole core |

| Hydroxyurea | Ribonucleotide reductase | Hydrogen-bonding urea motif |

The target compound's urea group enables similar binding modes to sorafenib in kinase ATP pockets, while its pyrazole moiety mimics celecoxib's COX-2 selectivity. Molecular dynamics simulations show that the cyclohexyl group occupies hydrophobic subpockets analogous to sorafenib's trifluoromethyl group in VEGFR2.

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-11-10-12(2)18(17-11)9-8-15-14(19)16-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVCCTRUMWNTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

Attachment of the ethyl group: The pyrazole derivative is then reacted with an ethylating agent to introduce the ethyl group.

Formation of the urea moiety: The final step involves reacting the ethylated pyrazole derivative with cyclohexyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring or the urea moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Applications:

- Anticancer Activity: Research indicates that derivatives of 1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that similar compounds can inhibit kinases involved in cancer progression, such as GSK-3β, with IC50 values ranging from 10 to 1314 nM.

- Anti-inflammatory Properties: The compound's structural characteristics may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Mechanistic studies suggest that it may modulate pathways related to cytokine production and immune response .

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The interaction with specific molecular targets involved in neuronal survival is under investigation .

Agricultural Applications

Pesticidal Activity:

The compound has shown promise as a pesticide due to its ability to inhibit specific enzymes critical for pest survival. Research indicates that modifications to the urea moiety can enhance its effectiveness against target pests while minimizing toxicity to non-target organisms.

In Vitro Studies

A series of experiments have evaluated the compound's efficacy against various biological targets:

- IDO1 Inhibition Studies: Modifications in the urea substituents have demonstrated selective inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression.

| Compound | IDO1 Inhibition (IC50 nM) | TDO Inhibition (IC50 nM) |

|---|---|---|

| i24 | Potent | None |

| i12 | Moderate | None |

Mechanistic Insights

The binding interactions of similar compounds with target proteins often involve hydrogen bonding and hydrophobic interactions within active sites. Specific amino acid residues play crucial roles in these interactions, influencing binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the urea backbone and pyrazole ring. Key comparisons include:

Key Observations:

- Lipophilicity: The target compound’s 3,5-dimethylpyrazole and cyclohexyl groups likely confer higher lipophilicity compared to hydroxymethyl-substituted analogs (e.g., 5а-l), which may improve membrane permeability but reduce aqueous solubility .

- Thermal Stability: Analogs with phenyl groups (e.g., 9a, 9b) exhibit melting points above 130°C, suggesting moderate thermal stability influenced by aromatic stacking .

Biological Activity

1-Cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group, a pyrazole ring, and a urea moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The compound's IUPAC name is 1-cyclohexyl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea. The chemical formula is , and it has a molecular weight of 280.37 g/mol. The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Cyclohexyl Group | Cyclohexyl |

| Pyrazole Ring | Pyrazole |

| Urea Moiety | Urea |

Synthesis

The synthesis of 1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves several key steps:

- Formation of the Pyrazole Ring : Reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

- Attachment of the Ethyl Group : The pyrazole derivative is then reacted with an ethylating agent.

- Formation of the Urea Moiety : The final step involves reacting the ethylated pyrazole derivative with cyclohexyl isocyanate to form the desired urea compound.

Biological Activity

The biological activity of 1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea has been investigated in various studies, revealing its potential as an antitumor agent and its interactions with specific molecular targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit varying degrees of antitumor activity. For instance, studies have shown that derivatives of urea can induce apoptosis in cancer cells by interacting with DNA and inhibiting cell proliferation. The mechanism often involves the formation of DNA cross-links which disrupts cellular replication processes .

The precise mechanism of action for this compound may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signal transduction pathways.

Case Studies

Several case studies highlight the efficacy of related compounds in biological settings:

- Study on Urea Derivatives : A comparative study demonstrated that certain urea derivatives showed significant inhibition against various cancer cell lines due to their ability to form stable complexes with DNA .

- Pyrazole-Based Compounds : Research on pyrazole derivatives indicated their potential as anti-inflammatory agents and their role in modulating immune responses, suggesting a broader therapeutic application beyond oncology .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of 1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiourea | Moderate antitumor activity | Contains thiourea instead of urea |

| 1-Cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate | Antibacterial properties | Carbamate moiety enhances solubility |

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous toluene | Prevents hydrolysis of isocyanate |

| Temperature | 60–80°C | Balances reaction rate vs. decomposition |

| Reaction Time | 2–4 hours | Ensures complete urea formation |

Purification : Crystallization from EtOH:AcOH (2:1) improves purity .

How can researchers optimize reaction yields when introducing the cyclohexyl moiety during synthesis?

Q. Advanced

- Solvent Choice : Use DMF as a polar aprotic solvent to enhance nucleophilicity of the amine intermediate .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .

- Stoichiometry : Maintain a 1.2:1 molar ratio of cyclohexyl isocyanate to pyrazole-ethyl amine to avoid side reactions .

Data Contradiction : reports higher yields in toluene, while suggests DMF improves kinetics. Resolution: Test both solvents with controlled moisture levels.

What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Q. Advanced

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C=O in urea: ~1.23 Å; pyrazole ring planarity) .

- NMR Spectroscopy :

- ¹H NMR : Methyl groups on pyrazole appear as singlets (δ 2.1–2.3 ppm) .

- ¹³C NMR : Urea carbonyl resonates at δ 155–160 ppm .

- HPLC-MS : Purity >95% with ESI+ m/z = [M+H]+ calculated for C₁₅H₂₅N₅O₂ (e.g., 331.3 g/mol) .

Validation : Compare with crystallographic data from analogous pyrazole-urea compounds ().

How do structural modifications in the pyrazole ring (e.g., dimethyl vs. cyclopropyl substituents) affect bioactivity?

Q. Advanced

- Dimethyl Groups : Increase steric bulk, reducing off-target binding but potentially lowering solubility .

- Cyclopropyl Substituents (e.g., in ): Enhance metabolic stability due to ring strain but may reduce affinity for flat binding pockets .

Q. Experimental Design :

- SAR Study : Synthesize analogs with varying substituents and test against target enzymes (e.g., kinases).

- Solubility Assay : Use shake-flask method to compare logP values .

What are the typical solubility and stability profiles of this compound under various experimental conditions?

Q. Basic

- Solubility :

- Aqueous : <0.1 mg/mL (due to lipophilic cyclohexyl group); use DMSO for stock solutions .

- Organic Solvents : Soluble in ethanol, chloroform, and DCM .

- Stability :

- pH 7.4 : Stable for 24 hours; avoid strong acids/bases to prevent urea hydrolysis .

- Storage : -20°C under argon to prevent oxidation .

What strategies can be employed to resolve contradictions in reported biological activities across different studies?

Q. Advanced

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Structural Analysis : Compare X-ray structures of target proteins bound to analogs (e.g., ) to identify binding mode variations .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from , and 15, adjusting for variables like assay sensitivity .

Example : If one study reports IC₅₀ = 10 nM () and another 100 nM (), validate using orthogonal assays (e.g., SPR vs. enzymatic activity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.